Thebaine 6-O-Methyl-d3

Description

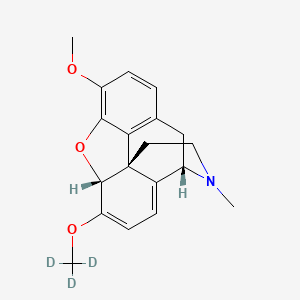

Structure

3D Structure

Properties

CAS No. |

18161-81-4 |

|---|---|

Molecular Formula |

C19H21NO3 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(4S,7aR,12bS)-9-methoxy-3-methyl-7-(trideuteriomethoxy)-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |

InChI |

InChI=1S/C19H21NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4-7,13,18H,8-10H2,1-3H3/t13-,18-,19-/m0/s1/i3D3 |

InChI Key |

FQXXSQDCDRQNQE-IDPIOUNWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C2[C@@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC)CCN3C |

Canonical SMILES |

CN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Thebaine 6 O Methyl D3

Regiospecific Deuterium (B1214612) Incorporation Strategies for Thebaine 6-O-Methyl-d3 Synthesis

The precise placement of deuterium atoms at the 6-O-methyl position of thebaine requires sophisticated synthetic approaches that ensure high isotopic enrichment and structural integrity.

Development of Precursor-Directed Labeling Techniques

Precursor-directed biosynthesis and semi-synthetic strategies represent a powerful approach for the creation of isotopically labeled natural products. rsc.org This methodology leverages the biosynthetic machinery of an organism or specific enzymes to incorporate a chemically synthesized, isotopically labeled precursor into the final target molecule.

In the context of this compound, a potential strategy involves the synthesis of a deuterated precursor that can be enzymatically converted to the final product. For instance, the synthesis of thebaine can be achieved from codeine. nih.gov A synthetic route could involve the methylation of the potassium salt of codeine using a deuterated methylating agent (e.g., d3-methyl iodide) to form codeine methyl-d3 ether. Subsequent oxidation of this intermediate would then yield this compound. nih.gov This method allows for the specific introduction of the deuterium label at the desired position.

Another approach involves leveraging the biosynthetic pathway of thebaine in organisms like the opium poppy (Papaver somniferum) or engineered microorganisms. mdpi.comoup.com By feeding these systems a custom-synthesized, deuterated precursor that enters the pathway at a late stage, it is possible to produce the desired labeled thebaine derivative. For example, providing [N-CD3]-thebaine to human neuroblastoma cells has been shown to result in the production of labeled morphine, demonstrating the uptake and metabolism of deuterated precursors. pnas.org A similar principle could be applied to generate this compound by introducing a precursor that is subsequently methylated at the 6-position using a deuterated methyl source within the biological system.

The success of precursor-directed labeling hinges on several factors, including the stability of the precursor, its efficient uptake and processing by the relevant enzymes, and the compatibility of the resulting intermediates with the downstream biosynthetic steps. rsc.org

Chemo-Enzymatic and Biocatalytic Approaches for Deuteration

Chemo-enzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives for isotopic labeling. nih.govnih.govnih.gov These approaches utilize the inherent specificity of enzymes to catalyze reactions at specific sites within a molecule, often under mild conditions. nih.govnih.gov

For the synthesis of this compound, a chemo-enzymatic strategy could involve the use of a methyltransferase enzyme. These enzymes are responsible for the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a specific position on a substrate. By providing a deuterated methyl donor, such as SAM with a trideuteromethyl group, to a suitable thebaine precursor and the appropriate methyltransferase, regiospecific deuteration at the 6-O-methyl position could be achieved. While the direct 6-O-methylation of a thebaine precursor by a single enzyme is a specific transformation, the broader class of O-methyltransferases involved in alkaloid biosynthesis demonstrates the feasibility of such enzymatic methylations. annualreviews.org

Biocatalytic deuteration can also be achieved through reductive processes. nih.gov While not directly applicable to the methylation at the 6-O-position, this highlights the growing toolbox of enzymatic reactions available for isotopic labeling. For example, ene-reductases have been used for the asymmetric deuteration of activated double bonds. acs.org The discovery and engineering of new enzymes with novel functionalities continue to expand the possibilities for precise isotopic labeling of complex molecules like thebaine. biorxiv.org

Spectroscopic Confirmation of Deuterium Label Placement and Isotopic Purity

Following synthesis, it is imperative to confirm the precise location of the deuterium label and to determine the isotopic purity of the this compound. High-resolution spectroscopic techniques are indispensable for this verification process. rsc.orgrsc.org

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and is particularly powerful for confirming the position of isotopic labels. rsc.orgrsc.orgnih.govroyalsocietypublishing.org In ¹H NMR spectroscopy, the absence of a signal at the chemical shift corresponding to the 6-O-methyl protons of thebaine, coupled with the potential appearance of a very broad, low-intensity signal due to deuterium coupling, would provide strong evidence for successful deuteration at that position.

Furthermore, ²H (deuterium) NMR spectroscopy can be employed to directly observe the deuterium nucleus. A single resonance in the ²H NMR spectrum at the chemical shift corresponding to the 6-O-methyl group would definitively confirm the location of the label. nih.gov The integration of NMR signals can also provide an estimate of the isotopic purity. rsc.orgrsc.org

A study investigating the behavior of thebaine in different solvent systems using ¹H NMR provides reference spectra that would be crucial for comparison with the deuterated analog. royalsocietypublishing.orgresearchgate.netresearchgate.net

Precision Analysis via High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a highly sensitive and accurate technique used to determine the elemental composition of a molecule and to quantify its isotopic purity. nih.govresearchgate.net For this compound, HRMS would be used to measure the exact mass of the molecular ion. The expected molecular weight of this compound is approximately 314.1710 g/mol , which is three mass units higher than that of unlabeled thebaine (C₁₉H₂₁NO₃). nih.gov

By analyzing the isotopic distribution of the molecular ion peak, the isotopic purity can be precisely calculated. nih.govresearchgate.net This involves comparing the relative abundances of the ions corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) species. rsc.orgrsc.org Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium label by analyzing the fragmentation pattern of the molecule. nih.gov The fragmentation of thebaine has been studied, and the specific fragmentation pathways can help to pinpoint the location of the deuterium atoms. nih.gov

The combination of HRMS and NMR provides a comprehensive and robust strategy for the characterization and quality control of deuterated compounds. rsc.orgrsc.org

Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms Involving Thebaine 6 O Methyl D3

Mechanistic Investigations of Thebaine 6-O-Demethylation Pathways

The conversion of thebaine is a critical branch point in the biosynthesis of morphinans, leading to either the codeine/morphine branch or the oripavine/morphinone branch. nih.govgoogle.com In opium poppy (Papaver somniferum), this transformation is catalyzed by non-heme, Fe(II)/2-oxoglutarate (2-OG) dependent dioxygenases, which were a surprising discovery as analogous reactions in mammals are performed by cytochrome P450 enzymes. kcl.ac.uknih.gov Specifically, Thebaine 6-O-demethylase (T6ODM) removes the methyl group at the C6 position, while Codeine O-demethylase (CODM) acts on the C3 position. kcl.ac.ukcardiff.ac.uk

The use of Thebaine 6-O-Methyl-d3 is instrumental in determining the kinetic isotope effect (KIE) of the O-demethylation reaction catalyzed by T6ODM. The KIE is a measure of the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. By comparing the rate of demethylation of natural thebaine with that of this compound, researchers can elucidate whether the cleavage of the C-H bond in the methyl group is the rate-determining step of the enzymatic reaction.

The proposed mechanism for these dioxygenases involves the activation of molecular oxygen to form a highly reactive ferryl-oxo (Fe(IV)=O) intermediate. nih.govacs.org This intermediate then abstracts a hydrogen atom from the methyl group, leading to a hydroxylated intermediate that subsequently collapses to release formaldehyde, yielding the demethylated product. nih.gov

A significant KIE (kH/kD > 1) would provide strong evidence that the C-H bond cleavage is indeed the slowest step in the catalytic cycle. This data is crucial for validating the proposed hydrogen-atom transfer (HAT) mechanism and for building accurate computational models of the enzyme's active site and transition states. acs.org While specific quantitative KIE values for T6ODM with this compound are not widely published, this experimental approach is fundamental to mechanistic enzymology. In a related context, deuterated thebaine-d3 has been used to characterize inhibitory effects on upstream enzymes in the pathway, demonstrating the utility of such labeled compounds in probing enzyme kinetics. scholaris.caresearchgate.net

T6ODM is a highly specialized enzyme, primarily catalyzing the 6-O-demethylation of thebaine to yield neopinone (B3269370), which then isomerizes to codeinone (B1234495). bio-conferences.orguniprot.org It also shows lower activity towards oripavine, converting it to morphinone. uniprot.org The enzyme is highly regioselective and does not act on the 3-O-methyl group, which is the specific target of its homolog, CODM. cardiff.ac.ukuniprot.org Furthermore, T6ODM shows no activity with a range of other benzylisoquinoline alkaloids, including codeine, papaverine, or salutaridine, underscoring its high substrate specificity. uniprot.org

Kinetic characterization of T6ODM has been performed to understand its efficiency. The Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum, provides insight into the enzyme's affinity for its substrate.

Interactive Table 1: Kinetic Parameters of Thebaine 6-O-Demethylase (T6ODM) This table summarizes reported kinetic values for T6ODM with its primary substrate, thebaine. Note that values can vary based on experimental conditions.

| Substrate | Kₘ (µM) | Source |

|---|---|---|

| Thebaine | 49.9 | qut.edu.au |

These kinetic studies are foundational for the bio-engineering of improved opioid production pathways, as the efficiency of each enzymatic step is a critical determinant of the final product yield. qut.edu.au

Quantitative Analysis of Kinetic Isotope Effects (KIE) with this compound

Functional Interplay with Upstream and Downstream Enzymes in the Morphinan (B1239233) Pathway

The efficiency of the morphinan biosynthetic pathway, whether in plants or engineered microbes, depends on the coordinated action of multiple enzymes. scholaris.ca The activity of T6ODM directly impacts the availability of its product, neopinone/codeinone, for the next enzyme in the sequence, codeinone reductase (COR). bio-conferences.orgacs.org

The rate of the T6ODM-catalyzed reaction, which can be probed using this compound, creates a metabolic "push" that needs to be balanced by the "pull" from downstream enzymes. If COR activity is insufficient, codeinone may accumulate or be diverted into side-reactions. Conversely, a highly efficient COR could deplete the codeinone pool, potentially pulling the T6ODM-catalyzed reaction forward. Studies have shown that optimizing the relative expression levels and even the spatial organization of T6ODM and COR within the cell can significantly improve the yield of the desired product, codeine. nih.govacs.org

Advanced Analytical Methodologies and Internal Standardization with Thebaine 6 O Methyl D3

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the selective and sensitive detection of thebaine. The use of Thebaine 6-O-Methyl-d3 is integral to the robustness of these methods.

Optimization of Chromatographic Resolution for Labeled and Unlabeled Thebaine

Achieving baseline chromatographic separation between the analyte of interest (thebaine) and its stable-isotope-labeled internal standard (this compound) is a primary goal in method development. While their chemical properties are nearly identical, slight differences in retention behavior can occur, a phenomenon known as the "isotope effect". This effect, often observed in reversed-phase chromatography, is typically due to minor changes in the molecule's lipophilicity when hydrogen is substituted with deuterium (B1214612).

Effective separation is commonly achieved using C18 columns with gradient elution. pnas.orgmdpi.com A typical mobile phase consists of a combination of an aqueous component, often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol. pnas.orgmdpi.comacs.org For instance, a gradient elution program might start with a high percentage of the aqueous phase and gradually increase the organic phase concentration to elute the analytes. pnas.orgacs.org In one study, the successful separation of labeled and unlabeled thebaine was accomplished using a Synergi Fusion RP HPLC column with a binary gradient of 0.1% formic acid with 10 mM ammonium acetate (B1210297) in water and 0.1% formic acid in acetonitrile. pnas.org The retention times for the labeled and unlabeled compounds were very close, at 18.13 and 18.16 minutes respectively, demonstrating the need for high-resolution chromatography. pnas.org

It has been noted that in some LC-MS methods, thebaine can exhibit two peaks. researchgate.net This has been attributed to the formation of two epimeric forms in mobile phases with a high water content (80% or more). researchgate.net By using a lower water content and including 1% acetic acid, a single stable form of thebaine can be analyzed, resulting in a single chromatographic peak. researchgate.net

Refinement of Mass Spectrometric Parameters for Selective and Sensitive Detection

Tandem mass spectrometry provides a high degree of selectivity and sensitivity for the quantification of thebaine. The process involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺, in positive ionization mode) for thebaine and its deuterated internal standard in the first quadrupole (Q1). These precursor ions are then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This technique is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). acs.orgnih.gov

Optimization of MS/MS parameters is crucial for maximizing signal intensity. These parameters include the collision energy, which controls the fragmentation of the precursor ion, and the cone voltage or declustering potential, which influences the initial ionization process. nih.govoregonpainguidance.org For thebaine, the protonated molecule has a mass-to-charge ratio (m/z) of 312.1. pnas.org The deuterated internal standard, this compound, would have a higher m/z due to the three deuterium atoms. The selection of unique precursor-to-product ion transitions for both the analyte and the internal standard prevents cross-talk and ensures accurate quantification.

The following table outlines typical mass spectrometric parameters for the analysis of thebaine, although specific values may vary depending on the instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Thebaine | 312.1 | Varies | Positive ESI |

| This compound | ~315.1 | Varies | Positive ESI |

Note: Specific product ions and optimal collision energies are instrument-dependent and must be determined empirically.

Application of this compound as an Internal Standard in Quantitative Bioanalysis

The primary role of this compound is to serve as an internal standard in quantitative bioanalysis. An ideal internal standard co-elutes and exhibits identical ionization and extraction behavior to the analyte, thereby compensating for variations in sample preparation and matrix effects.

Method Validation for Accuracy and Precision in Complex Biological Matrices

The validation of analytical methods is essential to ensure their reliability. This process involves assessing several key parameters, including accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ). The use of this compound is instrumental in achieving the stringent requirements for method validation in complex biological matrices such as plant extracts, cell culture media, and animal tissue homogenates for research purposes.

For example, in the analysis of opiates in postmortem fluids and tissues, a deuterated analog of thebaine was noted as not being available for one study, which led to the use of codeine-d3 (B161032) as the internal standard for thebaine. bts.gov However, the availability of this compound provides a more structurally analogous internal standard, which is generally preferred for optimal compensation of matrix effects.

A representative table of method validation data from a study quantifying opiates in a biological matrix is shown below. While this specific data may not be for this compound, it illustrates the typical performance characteristics of a validated LC-MS/MS method.

| Parameter | Low QC | Mid QC | High QC |

| Accuracy (% Bias) | -7.7 | -3.3 | -3.9 |

| Precision (%RSD) | <15% | <15% | <15% |

This is an illustrative table. Actual values would be determined during method validation.

Strategies for Mitigation of Matrix Effects and Ion Suppression

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis. These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects, as it is assumed that both the analyte and the internal standard are affected equally. diva-portal.org

However, even with a deuterated internal standard, significant matrix effects can still occur. Therefore, additional strategies are often employed to minimize these effects:

Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to remove interfering components from the sample matrix before LC-MS/MS analysis. faa.gov For instance, a study on the determination of opiates in postmortem fluids and tissues utilized SPE for sample cleanup. faa.gov

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix components can also reduce ion suppression.

Dilution: A simple "dilute-and-shoot" approach can be effective in reducing matrix effects, although this may compromise the sensitivity of the assay. diva-portal.org

Complementary Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is the predominant technique for the analysis of thebaine, gas chromatography-mass spectrometry (GC-MS) can also be employed. For GC-MS analysis, derivatization is often necessary for polar compounds like alkaloids to increase their volatility and improve their chromatographic properties. However, some studies have performed GC-MS analysis of thebaine without derivatization. faa.gov

In GC-MS methods, this compound can also serve as an internal standard. Similar to LC-MS/MS, the use of a deuterated analog helps to correct for variability in the injection volume and potential degradation during the high-temperature GC analysis. The selection of appropriate quantitation and qualifier ions for both thebaine and its deuterated internal standard is crucial for selective and accurate analysis. faa.gov

Mechanistic Pharmacological Research Applications of Thebaine 6 O Methyl D3

Receptor Binding and Ligand-Target Interaction Studies (In Vitro/Cell-Free Systems)

Direct pharmacological studies on Thebaine 6-O-Methyl-d3 are scarce, as its primary role is that of an analytical standard. However, the extensive research on its non-deuterated analogue, oripavine, provides critical insights into its expected behavior at opioid receptors. The key assumption in using a deuterated standard is that its fundamental chemical and biological properties, including receptor binding, closely mimic the unlabeled compound. fda.gov.tw

Characterization of Binding Affinity to Opioid Receptors (e.g., Mu, Kappa, Delta)

Oripavine, the non-deuterated form of this compound, demonstrates significant binding to opioid receptors. Studies have characterized its affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors, which are crucial mediators of the effects of opioids. nih.govnih.gov Research using cloned human mu- and delta-opioid receptors expressed in C6 glioma cells has shown that oripavine derivatives have a unique binding profile. nih.gov For instance, oripavine agonists tend to bind with high affinity to the mu-opioid receptor, showing only a small decrease in affinity in the presence of sodium ions and GTP analogs, which typically signify a shift to a low-affinity state for agonists. nih.gov This persistent high-affinity binding may contribute to the high in vivo potency of these compounds. nih.gov

In contrast, the binding affinity of oripavines at the delta-opioid receptor correlates more directly with their efficacy at that receptor. nih.gov Studies in rat brain tissue have also shown that oripavine-derived drugs like etorphine, buprenorphine, and diprenorphine (B84857) exhibit variable affinities for mu, delta, and kappa receptors in vivo, highlighting the complexity of these interactions. nih.gov All three tested drugs showed lower affinity for delta sites compared to mu sites in vivo. nih.gov

| Compound | Receptor | Cell/Tissue Type | Ki (nM) | Reference |

|---|---|---|---|---|

| (R)-(-)-2-methoxy-N-n-propylnorapomorphine (Aporphine derivative) | D2 | Rat Forebrain | 1.3 | researchgate.net |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine (Aporphine derivative) | D2 | Rat Forebrain | 44 | researchgate.net |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine (Aporphine derivative) | D1 | Rat Forebrain | 46 | researchgate.net |

| R(-)-2-Methylthio-N-n-propylnorapomorphine (Aporphine derivative) | D2 | Rat Forebrain | 3.7 | researchgate.net |

Displacement Assays with Radioligands using Labeled Derivatives

Displacement assays are a cornerstone of receptor pharmacology, used to determine the binding affinity of an unlabeled compound (like oripavine) by measuring how effectively it displaces a labeled compound (a radioligand) from a receptor. In the context of oripavine research, various radiolabeled ligands are used to label mu, delta, and kappa opioid receptors. nih.govnih.gov For example, studies have utilized tritiated diprenorphine ([³H]diprenorphine), a potent opioid antagonist, to characterize binding sites. capes.gov.br

While this compound itself is not typically radiolabeled for such assays, its non-deuterated counterpart, oripavine, and its derivatives are studied extensively. The ability of oripavine to displace specific radioligands from mu, delta, and kappa receptors allows researchers to calculate its binding affinity (Ki value) for each receptor subtype. nih.govnih.gov These studies are fundamental to understanding the structure-activity relationships of the oripavine class of compounds. pnas.org

Enzymatic Interaction and Inhibition Assays (In Vitro)

The metabolism of opioids is heavily mediated by the cytochrome P450 (CYP) family of enzymes. tandfonline.comnih.gov this compound, as a deuterated analog of oripavine, is a valuable tool in studies investigating these metabolic pathways. The deuterium (B1214612) atoms on the 6-O-methyl group can potentially influence the rate of metabolism at this site, an effect known as a kinetic isotope effect, which can be used to probe enzymatic mechanisms.

Investigation of Cytochrome P450-Mediated Metabolism (e.g., 3-O-demethylation, N-demethylation of related structures)

The metabolism of thebaine and its derivatives involves several key CYP-mediated reactions. Thebaine itself is O-demethylated to oripavine, a reaction shown to be mediated by the CYP2D subfamily (CYP2D1 in rats). tandfonline.compnas.org Oripavine, in turn, can undergo further metabolism. Studies in mice have shown that administration of N-CD3-labeled thebaine (deuterium on the N-methyl group) results in the formation of N-CD3-labeled oripavine, codeine, and morphine, demonstrating that both O-demethylation and N-demethylation pathways are active in mammals. pnas.org

Specifically, the conversion of thebaine to oripavine involves 3-O-demethylation. royalsocietypublishing.org Subsequent N-demethylation of oripavine would yield nororipavine. The use of this compound could theoretically be used to study the 6-O-demethylation pathway of oripavine to morphinone, should it occur. pnas.org The stability of the deuterium label on the 6-O-methyl group makes it an excellent tracer for following the fate of this specific part of the molecule through complex metabolic networks. Research on the related compound buprenorphine shows it is a substrate and competitive inhibitor of CYP2D6 and CYP3A4. nih.gov

| Compound | Enzyme | Parameter | Value | Reference |

|---|---|---|---|---|

| Thebaine | Rat Liver Microsomes (CYP2D1) | Intrinsic Clearance (to Oripavine) | 19.7 ml/h per mg (Sprague-Dawley) | tandfonline.com |

| Buprenorphine | CYP2D6 | Ki (inhibition constant) | 10 µM | nih.gov |

| Buprenorphine | CYP3A4 | Ki (inhibition constant) | 40 µM | nih.gov |

| Buprenorphine | CYP3A4 | Km (substrate affinity) | 36 µM | nih.gov |

| Thebaine | Thebaine 6-O-demethylase (T6ODM) | Km (substrate affinity) | 49.9 µM | qut.edu.au |

Exploration of Other Biotransforming Enzymes

Beyond the cytochrome P450 system, other enzymes are involved in the biotransformation of opioids. For instance, after initial CYP-mediated metabolism, metabolites are often conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes to facilitate excretion. While direct studies on this compound with these enzymes are not available, it is understood that its non-deuterated counterpart, oripavine, would be a substrate for such conjugation reactions. The presence of a phenolic hydroxyl group on oripavine makes it a prime candidate for glucuronidation. faa.gov

Cellular Uptake and Efflux Mechanisms (In Vitro Cell Line Models)

The ability of a compound to enter and exit cells is fundamental to its pharmacological activity. Research into the cellular uptake and efflux of opioids often employs in vitro models using various cancer cell lines or other specialized cells. nih.govfrontiersin.org These studies help elucidate the mechanisms by which drugs cross cell membranes, which can include passive diffusion or active transport via membrane proteins.

While specific cellular uptake studies for this compound have not been reported, the research on related molecules provides a framework for its expected behavior. The transport of opioids across cellular membranes can be complex. For example, some drug delivery systems are designed to use endocytosis, a process where the cell engulfs material, to bypass efflux pumps that can remove drugs from the cell. nih.govmdpi.com Studies on doxorubicin, an anticancer drug, show that nanoparticle encapsulation can enhance its cellular uptake and overcome drug resistance mechanisms. nih.govfrontiersin.org Similarly, the transport of oripavine and its derivatives would be a critical factor in their ability to reach intracellular targets. The use of labeled compounds like this compound in quantitative mass spectrometry is essential for accurately measuring the intracellular concentrations in such experiments.

Comparative Studies and Future Research Trajectories

Comparative Analysis with Other Deuterated Thebaine Analogs

The strategic replacement of hydrogen with its heavier, stable isotope deuterium (B1214612) has become a valuable tool in pharmaceutical research and development. This process, known as deuteration, can alter the metabolic fate of a compound, often leading to improved pharmacokinetic profiles. nih.govmusechem.com In the context of thebaine, an important precursor for many semi-synthetic opioids, several deuterated analogs, including Thebaine 6-O-Methyl-d3, Thebaine-N-methyl-d3, and Thebaine-[7D], have been synthesized and studied.

Differential Metabolic Fates and Pathways in Biological Systems

The position of deuterium substitution in the thebaine molecule significantly influences its metabolic pathway. Thebaine itself can be metabolized in mammals through O-demethylation at the 3 and 6 positions and N-demethylation. nih.govpnas.org

This compound: The deuterium atoms on the 6-O-methyl group make the C-D bond stronger than the C-H bond. This increased bond strength can slow down the rate of O-demethylation at this position, a key step in the conversion of thebaine to other opioids like codeine and morphine. nih.govbioscientia.de Studies have shown that thebaine is converted to codeine via a three-step process, and the initial O-demethylation is a critical rate-limiting step. acs.org The deuteration at this specific site can therefore alter the metabolic flux through this pathway.

Thebaine-N-methyl-d3: In this analog, the deuterium is on the N-methyl group. N-demethylation is another metabolic route for thebaine. pnas.org Similar to O-demethylation, the cleavage of the C-D bond in the N-methyl group is expected to be slower than the C-H bond, potentially reducing the formation of N-demethylated metabolites. bioscientia.de Research on mice injected with [N-CD3]-thebaine showed the formation of [N-CD3]-codeine, [N-CD3]-oripavine, and [N-CD3]-morphine, indicating that the N-deuterated methyl group is retained during these transformations. pnas.org

Thebaine-[7D]: Deuteration at the 7-position of salutaridinol, a precursor to thebaine, leads to the formation of [7D]-thebaine. pnas.org This specific labeling has been instrumental in tracing the biosynthetic pathway of morphine in living organisms. The presence of the deuterium atom at this position does not appear to significantly alter the subsequent metabolic transformations to codeine and morphine. pnas.org

Table 1: Comparison of Metabolic Fates of Deuterated Thebaine Analogs

| Deuterated Analog | Position of Deuterium | Primary Metabolic Impact | Resulting Metabolites (in vivo) |

| This compound | 6-O-methyl group | Reduced rate of 6-O-demethylation | Altered ratio of codeine/oripavine pathway products |

| Thebaine-N-methyl-d3 | N-methyl group | Reduced rate of N-demethylation | [N-CD3]-codeine, [N-CD3]-oripavine, [N-CD3]-morphine |

| Thebaine-[7D] | 7-position | Minimal impact on subsequent metabolism | [7D]-codeine, [7D]-morphine |

Divergent Applications of Various Deuterated Thebaine Isotopologues

The specific placement of deuterium atoms in thebaine isotopologues dictates their primary applications in scientific research.

This compound and Thebaine-N-methyl-d3 are primarily utilized as internal standards in quantitative mass spectrometry-based assays. scholaris.canih.gov Their key advantage is that they co-elute with the non-deuterated (endogenous) thebaine during chromatographic separation but are distinguishable by their higher mass. mdpi.com This allows for accurate quantification of thebaine in complex biological matrices by correcting for variations in sample preparation and instrument response. diva-portal.org The use of deuterated standards is a common practice in metabolomics and proteomics to ensure data accuracy. mdpi.comnih.gov

Thebaine-[7D] has been crucial in elucidating the biosynthetic pathway of morphine in mammals. By administering [7D]-salutaridinol and detecting [7D]-thebaine and its downstream metabolites, researchers have provided evidence that mammals possess the enzymatic machinery to convert thebaine to morphine. pnas.org This type of isotopic labeling serves as a powerful tool for metabolic flux analysis and pathway discovery.

Integration of this compound Studies with Advanced Omics Technologies

The use of deuterated standards like this compound is integral to the field of "omics," particularly metabolomics and proteomics, which involve the large-scale study of small molecules and proteins, respectively.

In metabolomics , untargeted analyses of biological fluids like urine can reveal perturbations in biochemical pathways associated with various conditions, including exposure to substances like opium. frontiersin.org In such studies, deuterated internal standards are essential for the accurate quantification of specific metabolites, helping to identify reliable biomarkers. mdpi.comnih.gov For instance, in studies investigating the metabolic impact of opium use, this compound would be an ideal internal standard for the precise measurement of thebaine levels. frontiersin.orgnih.gov

In proteomics , stable isotope labeling is a common strategy for quantitative analysis of protein expression. nih.govresearchgate.net While this compound is not directly used to label proteins, the principles of its application in quantitative mass spectrometry are the same. The use of deuterated compounds in proteomics has demonstrated that the isotope effect on chromatographic retention times is minimal and does not compromise the accuracy of quantification. nih.gov This reinforces the reliability of using deuterated standards like this compound in complex biological analyses.

Emerging Research Directions in Synthetic Biology and Natural Product Engineering

Thebaine is a critical starting material for the semi-synthesis of numerous valuable pharmaceuticals, including painkillers and addiction treatments. frontiersin.orgresearchgate.netoup.com However, its production is currently reliant on the cultivation of the opium poppy. nih.gov Synthetic biology and natural product engineering offer a promising alternative for the sustainable and controlled production of thebaine and other opioids.

Significant progress has been made in engineering microorganisms like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli to produce thebaine from simple sugars like glucose. frontiersin.orgstanford.edunih.gov These efforts have involved the complex assembly of numerous genes from different organisms, including plants, bacteria, and even rats, to reconstruct the intricate biosynthetic pathway of thebaine in a microbial host. stanford.edumdpi.com

Key milestones in the synthetic biology of thebaine include:

The successful construction of a thebaine synthesis pathway in yeast, involving 21 enzymes. frontiersin.org

The development of engineered E. coli strains capable of producing thebaine, with reported yields significantly higher than early yeast systems. nih.govresearchgate.net

The discovery and implementation of enzymes like neopinone (B3269370) isomerase (NISO) to improve the efficiency and specificity of the conversion of thebaine to codeine in engineered microbes. acs.orgnih.gov

Future research in this area will likely focus on overcoming current challenges, such as low product yields and the toxicity of intermediates to the microbial hosts. frontiersin.org Strategies to improve production include optimizing gene expression, enhancing the supply of necessary co-substrates, and spatially engineering the enzymatic pathways within the cell. nih.gov

Furthermore, the principles of synthetic biology can be extended to produce not only natural opioids but also novel, semi-synthetic derivatives with potentially improved therapeutic properties and reduced side effects. berkeley.edu The ability to manipulate the biosynthetic pathway at a genetic level opens up possibilities for creating a wide range of valuable medicinal compounds through microbial fermentation.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Thebaine 6-O-Methyl-d3 in complex matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Optimize chromatographic conditions (e.g., mobile phase composition, column type) to resolve Thebaine 6-O-Methyl-d3 from structurally similar alkaloids. Validate the method using parameters like limit of detection (LOD), limit of quantification (LOQ), and recovery rates in spiked samples .

- Data Consideration : Calibrate with deuterated internal standards to account for matrix effects and ionization efficiency variations.

Q. How can solubility challenges of Thebaine 6-O-Methyl-d3 be addressed in in vitro studies?

- Methodology : Employ micronization techniques such as supercritical carbon dioxide (SC-CO2) processing to reduce particle size and enhance surface area. Characterize nanoparticles using field emission scanning electron microscopy (FESEM) and dynamic light scattering (DLS) to confirm uniformity .

- Experimental Design : Compare solubility pre- and post-micronization via ultraviolet (UV) spectroscopy, using phosphate-buffered saline (PBS) or simulated biological fluids as solvents.

Q. What are the primary synthetic pathways for Thebaine 6-O-Methyl-d3?

- Methodology : Utilize deuterated methylating agents (e.g., CD3I) in nucleophilic substitution reactions with thebaine. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Confirm deuteration efficiency using nuclear magnetic resonance (<sup>1</sup>H NMR) and high-resolution MS .

Advanced Research Questions

Q. How can conflicting data on Thebaine 6-O-Methyl-d3 bioavailability be resolved?

- Contradiction Analysis : Compare bioavailability studies for variables such as:

- Formulation : Nanoparticle vs. crystalline forms.

- Analytical Methods : Differences in MS ionization modes (e.g., electrospray vs. atmospheric pressure chemical ionization).

- Model Systems : In vivo (rodent) vs. in vitro (Caco-2 cell monolayers) permeability assays.

Propose a meta-analysis framework to normalize data across studies, prioritizing protocols with validated internal standards .

Q. What experimental design optimizes the extraction efficiency of Thebaine 6-O-Methyl-d3 from biological samples?

- Methodology : Apply a central composite design (CCD) to optimize supercritical fluid extraction (SFE) parameters:

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Pressure (bar) | 100–300 | 250 |

| Temperature (°C) | 40–60 | 55 |

| CO2 Modifier (%) | 5–15 (methanol) | 10 |

| Validate with ANOVA to identify significant factors (pressure is often dominant) . Include a robustness test by replicating extractions at ±5% of optimal conditions. |

Q. How can researchers mitigate isotopic interference in MS-based quantification of Thebaine 6-O-Methyl-d3?

- Methodology :

- Isotopic Purity Assessment : Use high-resolution MS to detect non-deuterated contaminants (e.g., <sup>13</sup>C isotopes).

- Chromatographic Separation : Adjust gradient elution to resolve deuterated and non-deuterated analogs.

- Data Correction : Apply mathematical algorithms (e.g., isotopic pattern deconvolution) to subtract background signals .

Q. What strategies improve the stability of Thebaine 6-O-Methyl-d3 in long-term storage?

- Methodology : Conduct accelerated stability studies under varying conditions:

Methodological Best Practices

- Data Reproducibility : Replicate experiments across ≥3 independent batches, reporting mean ± standard deviation (SD). Use Kolmogorov-Smirnov tests to confirm normal distribution before applying parametric statistics .

- Ethical Reporting : Disclose deuterated compound sourcing (e.g., vendor, batch number) and purity certificates. Adhere to the Analytical Methods Committee (AMC) guidelines for isotopic labeling studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.